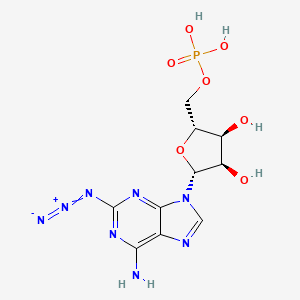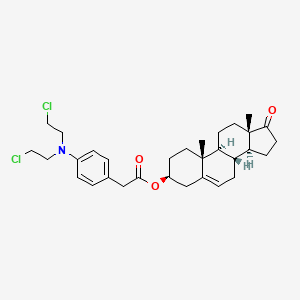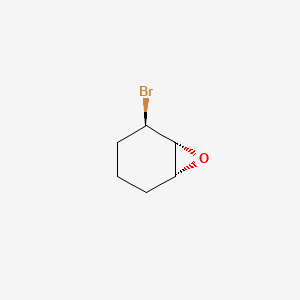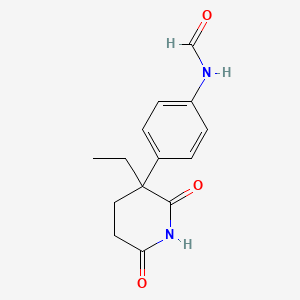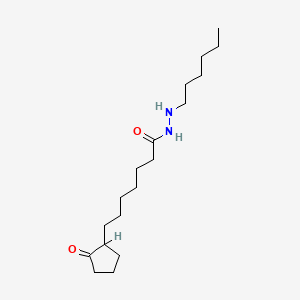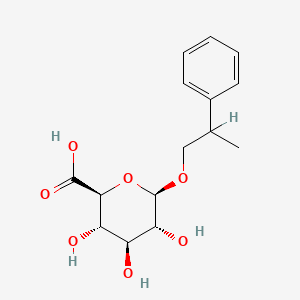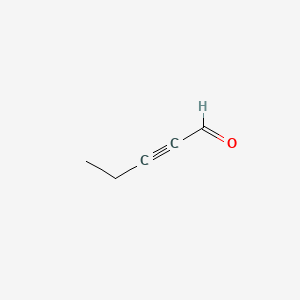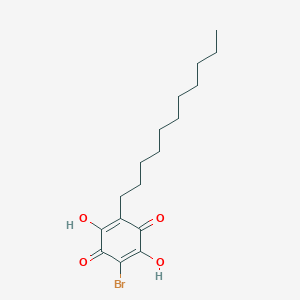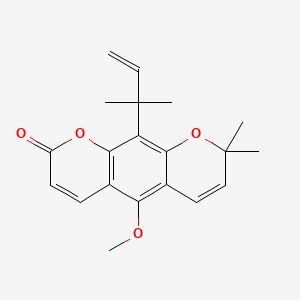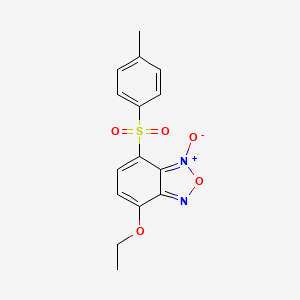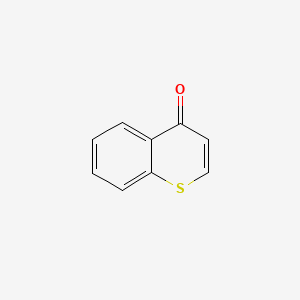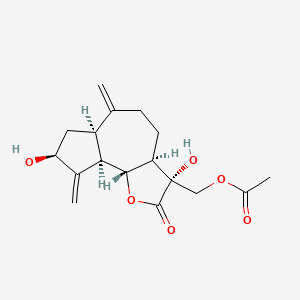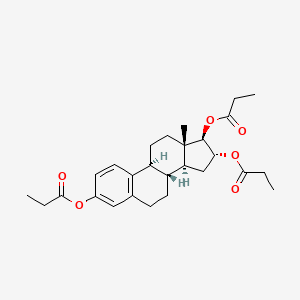
6,7,8-Trichloro-2-dibenzofuranol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Hydroxy-2,3,4-trichlorodibenzofuran is a member of dibenzofurans.
Aplicaciones Científicas De Investigación
Identification in Environmental Samples
6,7,8-Trichloro-2-dibenzofuranol, as part of the polychlorinated dibenzofurans (PCDFs) group, has been identified in environmental samples. These compounds are tricyclic aromatic compounds similar to polychlorinated dioxins (PCDDs) in chemical and toxicological respects. They have been found in PCBs, chlorophenols, and incineration products, notably contributing to environmental contamination incidents such as the Yusho disease in Japan (Rappe et al., 1981).
Formation and Transformation Processes
Studies have been conducted on the formation mechanisms of PCDFs, including 6,7,8-Trichloro-2-dibenzofuranol. The oxidative thermal degradation of chlorophenols, for instance, results in the formation of various PCDFs and related compounds, providing insights into environmental formation pathways of these contaminants (Evans & Dellinger, 2005). Additionally, the enzymatic oxidation of chlorophenols has been shown to result in the formation of PCDFs, suggesting the role of biological processes in the environmental occurrence of these compounds (Svenson et al., 1989).
Synthesis and Chemical Analysis
Research has also been focused on synthesizing and characterizing derivatives and analogs of chlorinated dibenzofurans. These studies aim to understand the chemical properties and potential applications of such compounds in various fields. For instance, the synthesis of compounds related to PCDFs has been explored to develop novel materials with specific chemical properties (Karlivāns & Valters, 2003).
Environmental Impact and Decontamination
The environmental impact of PCDFs, including 6,7,8-Trichloro-2-dibenzofuranol, has been a significant area of study. This includes research on the distribution patterns of these compounds in chlorinated chemicals, which is crucial for understanding their environmental behavior and potential risks (Ni et al., 2005). Additionally, studies on the dechlorination and transformation of PCDFs under mild conditions have been conducted to explore potential methods for environmental remediation and decontamination (Ukisu & Miyadera, 2002).
Propiedades
Número CAS |
103124-63-6 |
|---|---|
Nombre del producto |
6,7,8-Trichloro-2-dibenzofuranol |
Fórmula molecular |
C12H5Cl3O2 |
Peso molecular |
287.5 g/mol |
Nombre IUPAC |
6,7,8-trichlorodibenzofuran-2-ol |
InChI |
InChI=1S/C12H5Cl3O2/c13-8-4-7-6-3-5(16)1-2-9(6)17-12(7)11(15)10(8)14/h1-4,16H |
Clave InChI |
WRNMERBQJJGYCV-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1O)C3=CC(=C(C(=C3O2)Cl)Cl)Cl |
SMILES canónico |
C1=CC2=C(C=C1O)C3=CC(=C(C(=C3O2)Cl)Cl)Cl |
Otros números CAS |
103124-63-6 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



